molecular formula C13H16ClNO2 B13208070 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid

Katalognummer: B13208070
Molekulargewicht: 253.72 g/mol
InChI-Schlüssel: FJAYHBGAJBUFGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with an amino group and a carboxylic acid group The presence of the 2-chlorophenyl group adds to its complexity and potential reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a halogenated phenyl group is introduced.

    Amination: The amino group is introduced through a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. The 2-chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes.

Vergleich Mit ähnlichen Verbindungen

    1-Amino-1-cyclobutanecarboxylic acid: Lacks the 2-chlorophenyl group, making it less complex.

    2-Chlorophenylacetic acid: Lacks the cyclobutane ring and amino group.

    Cyclobutane-1,1-dicarboxylic acid: Lacks the amino group and 2-chlorophenyl group.

Uniqueness: 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, amino group, carboxylic acid group, and 2-chlorophenyl group. This combination of functional groups provides a unique set of chemical properties and potential reactivity that distinguishes it from similar compounds.

Eigenschaften

Molekularformel

C13H16ClNO2

Molekulargewicht

253.72 g/mol

IUPAC-Name

1-[2-amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16ClNO2/c14-11-5-2-1-4-9(11)10(8-15)13(12(16)17)6-3-7-13/h1-2,4-5,10H,3,6-8,15H2,(H,16,17)

InChI-Schlüssel

FJAYHBGAJBUFGC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C(CN)C2=CC=CC=C2Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.